![molecular formula C15H20ClN3O2 B14683225 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea CAS No. 33021-70-4](/img/structure/B14683225.png)
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroethyl group, a piperidine ring, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with 4-(piperidin-1-ylcarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The piperidine ring and phenylurea moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-4-methylpiperazine
- 4-(2-Chloroethyl)morpholine
Uniqueness
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Propiedades
Número CAS |
33021-70-4 |
|---|---|
Fórmula molecular |
C15H20ClN3O2 |
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C15H20ClN3O2/c16-8-9-17-15(21)18-13-6-4-12(5-7-13)14(20)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H2,17,18,21) |
Clave InChI |
KRVOEFGWHJORJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
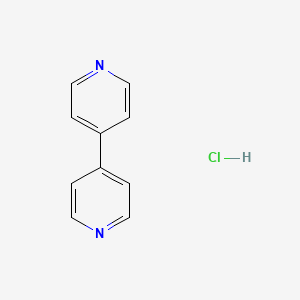
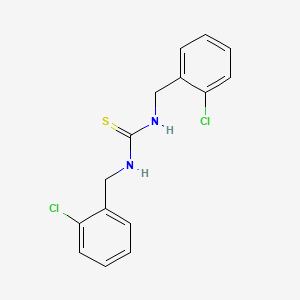
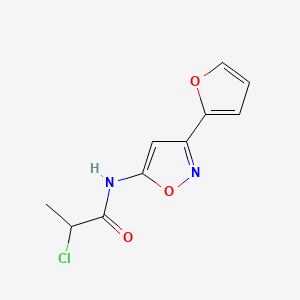
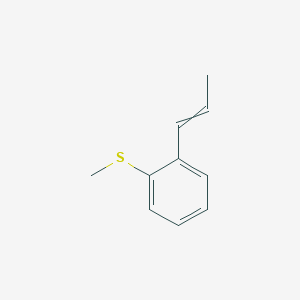
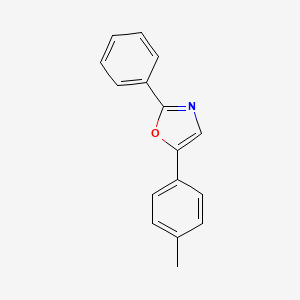
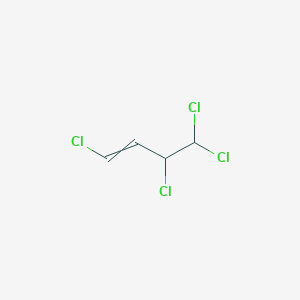

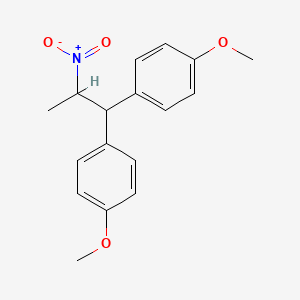

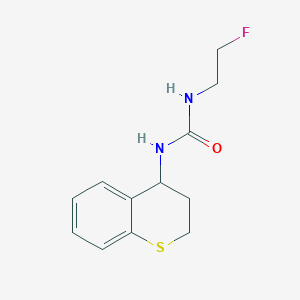
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
